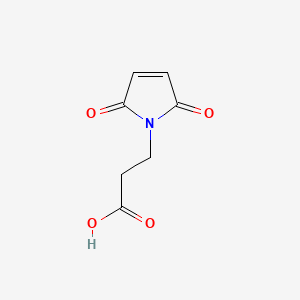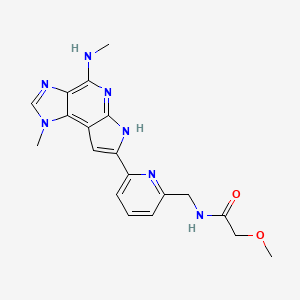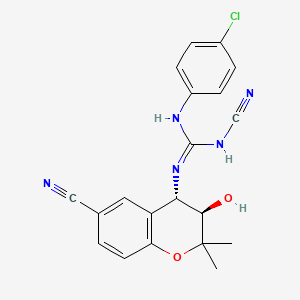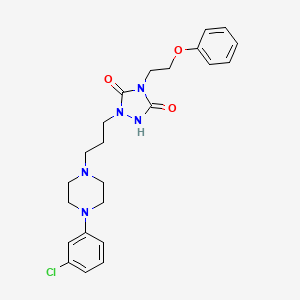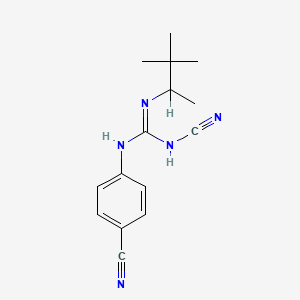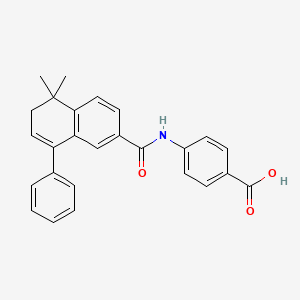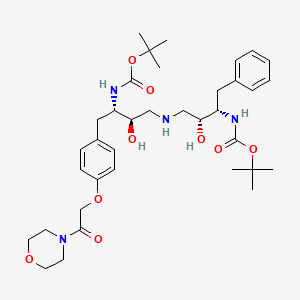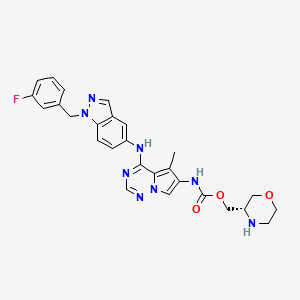
BMS-599626
Overview
Description
It is known for its high potency with half-maximal inhibitory concentration values of 20 nanomolar and 30 nanomolar, respectively . This compound is particularly significant in cancer research due to its ability to inhibit the proliferation of tumor cells expressing high levels of human epidermal growth factor receptor 1 and/or human epidermal growth factor receptor 2 .
Scientific Research Applications
AC480 has a wide range of scientific research applications, particularly in the field of cancer research. It significantly enhances the radiosensitivity of head and neck squamous cell carcinoma cells by promoting cycle redistribution and inhibiting DNA repair . The compound is also used in studies investigating the effect of small molecule pan-human epidermal growth factor receptor tyrosine kinase inhibitors on in vitro radiosensitivity and in vivo radioresponse of human head and neck squamous cell carcinoma cell lines . Additionally, AC480 is used in research focusing on the inhibition of tumor cell proliferation and the enhancement of tumor response to radiotherapy .
Mechanism of Action
Target of Action
BMS-599626, also known as AC480, is a potent and selective inhibitor of the human epidermal growth factor receptor (HER) kinase family . The primary targets of this compound are HER1 (also known as EGFR) and HER2 . These receptors play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . This inhibition abrogates HER1 and HER2 signaling, thereby preventing the proliferation of tumor cells that depend on these receptors . Furthermore, this compound is capable of inhibiting the formation of HER1/HER2 heterodimers in tumor cells, providing an additional mechanism of action .
Biochemical Pathways
The inhibition of HER1 and HER2 by this compound disrupts several downstream signaling pathways that are crucial for tumor growth and survival . These include the PI3K/Akt and the Ras/Raf/MAPK pathways, which regulate cell proliferation, survival, and differentiation .
Result of Action
The inhibition of HER1 and HER2 signaling by this compound results in the suppression of tumor cell proliferation . In preclinical studies, this compound showed antitumor activity in models that overexpress HER1 or have HER2 gene amplification or overexpression . There was a good correlation between the inhibition of receptor signaling and antitumor activity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors For instance, the presence of other drugs could potentially affect the pharmacokinetics and pharmacodynamics of this compound.
Future Directions
Biochemical Analysis
Biochemical Properties
BMS-599626 plays a crucial role in biochemical reactions by inhibiting the activity of HER1 and HER2 kinases. It interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling processes that are essential for the proliferation and survival of tumor cells. This compound is highly selective for HER1 and HER2, with IC50 values of 20 and 30 nM, respectively .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the proliferation of tumor cell lines that express HER1 and HER2 receptors, with IC50 values ranging from 0.24 to 1 μM . This compound also affects cell signaling pathways by inhibiting receptor autophosphorylation and downstream signaling, leading to reduced cell growth and increased apoptosis . Additionally, this compound enhances the radiosensitivity of certain tumor cell types by inducing cell cycle redistribution and inhibiting DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of HER1 and HER2 kinases, thereby inhibiting their autophosphorylation and activation . This inhibition disrupts the formation of HER1/HER2 heterodimers and prevents the activation of downstream signaling pathways that promote cell proliferation and survival . This compound also downregulates the expression of various proteins involved in cell cycle regulation, such as cyclins D and E, and CDKs 1, 2, and 6 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability and sustained activity in inhibiting HER1 and HER2 signaling over extended periods . Long-term studies have demonstrated that this compound maintains its inhibitory effects on tumor cell proliferation and signaling pathways, with no significant degradation observed . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical studies have shown that the compound exhibits dose-dependent antitumor activity, with higher doses leading to greater inhibition of tumor growth . At high doses, this compound may cause toxic effects, such as elevated hepatic transaminases and QTc interval prolongation . The maximum tolerated dose in animal models has been determined to be 600 mg/day .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell proliferation and survival. It interacts with enzymes such as HER1 and HER2, inhibiting their kinase activity and disrupting downstream signaling pathways . This inhibition affects metabolic flux and metabolite levels, leading to reduced cell growth and increased apoptosis . Additionally, this compound may influence other metabolic pathways by modulating the activity of various kinases and signaling proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to HER1 and HER2 receptors on the cell surface, preventing their internalization and subsequent signaling . The compound’s distribution within tissues is influenced by its binding affinity to these receptors and its ability to penetrate cell membranes . This compound may also interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it binds to HER1 and HER2 receptors . This localization is crucial for its inhibitory effects on receptor signaling and downstream pathways . This compound may also be localized to other cellular compartments, such as the cytoplasm and nucleus, depending on the specific cellular context and the presence of targeting signals or post-translational modifications .
Preparation Methods
The synthesis of AC480 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The entire cytoplasmic sequences of human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4 are expressed as recombinant proteins in Sf9 insect cells. Human epidermal growth factor receptor 1 and human epidermal growth factor receptor 4 are expressed as fusion proteins with glutathione-S-transferase and are purified by affinity chromatography on glutathione-S-Sepharose . Human epidermal growth factor receptor 2 is subcloned into the pBlueBac4 vector and expressed as an untagged protein using an internal methionine codon for translation initiation . The truncated human epidermal growth factor receptor 2 protein is isolated by chromatography on a column of DEAE-Sepharose equilibrated in a buffer that contains 0.1 molar sodium chloride, and the recombinant protein is eluted with a buffer containing 0.3 molar sodium chloride .
Chemical Reactions Analysis
AC480 undergoes various chemical reactions, including inhibition of the related receptor human epidermal growth factor receptor 4, but with reduced potency with half-maximal inhibitory concentration of 190 nanomolar . It is identified as an adenosine triphosphate-competitive inhibitor for human epidermal growth factor receptor 1 and as an adenosine triphosphate-noncompetitive inhibitor for human epidermal growth factor receptor 2 with inhibition constants of 2 nanomolar and 5 nanomolar, respectively . The compound inhibits the proliferation of tumor cells expressing high levels of human epidermal growth factor receptor 1 and/or human epidermal growth factor receptor 2, including Sal2, BT474, N87, KPL-4, HCC202, HCC1954, HCC1419, AU565, ZR-75-30, MDA-MB-175, GEO, and PC9 cells .
Comparison with Similar Compounds
AC480 is compared with other similar compounds, such as cetuximab, a human mouse chimeric monoclonal antibody that specifically targets epidermal growth factor receptor . While cetuximab significantly increases radiosensitivity in head and neck squamous cell carcinoma in vitro and in vivo, AC480 offers the advantage of being a small molecule inhibitor, which can be more easily synthesized and modified for improved efficacy and reduced toxicity . Other similar compounds include lapatinib and erlotinib, which also target human epidermal growth factor receptor 1 and human epidermal growth factor receptor 2, but differ in their potency and specificity .
Properties
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJZZYWHBDHDQX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221714 | |
| Record name | BMS-599626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714971-09-2 | |
| Record name | BMS-599626 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714971092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-599626 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-599626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-599626 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252724U5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)
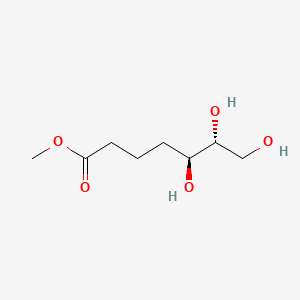
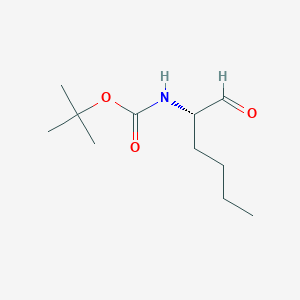
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
